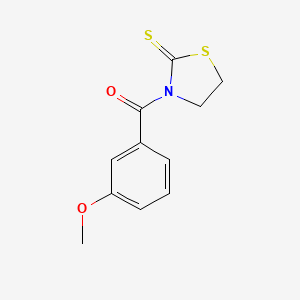
(3-Methoxyphenyl)-(2-thioxo-thiazolidin-3-yl)-methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione is a useful research compound. Its molecular formula is C11H11NO2S2 and its molecular weight is 253.33. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendungen:
- Chemotherapie: Forscher haben sein Potenzial als chemotherapeutisches Mittel erforscht, ähnlich wie Curcumin. Es kann dazu beitragen, die Entwicklung bestimmter Krebsarten zu verhindern .
- Therapeutisches Mittel: Untersuchungen deuten darauf hin, dass es als therapeutisches Mittel gegen chronische Krankheiten dienen könnte .
Chemotherapeutische und Therapeutische Eigenschaften
Zusammenfassend lässt sich sagen, dass (3-Methoxyphenyl)-(2-thioxo-thiazolidin-3-yl)-methanon als chemotherapeutisches Mittel, therapeutische Verbindung und potenzielles Medikamententransportsystem vielversprechend ist. Seine einzigartige Chemie rechtfertigt weitere Erforschung in verschiedenen wissenschaftlichen Disziplinen . Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt wünschen, können Sie gerne nachfragen!
Biologische Aktivität
3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. Thiazolidines and their derivatives are known for their roles in various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione features a thiazolidine ring substituted with a methoxybenzoyl group. The synthesis typically involves the condensation of thiazolidine-2-thione with appropriate benzoyl derivatives. The presence of the methoxy group is significant as it enhances the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Specifically, 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione has been investigated for its potential to inhibit cell proliferation in cancer models.
Table 1: Cytotoxicity of Thiazolidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione | HeLa | 12.5 |
| 5-(4-methoxyphenyl)-2,4-thiazolidinedione | HeLa | 15.0 |
| Doxorubicin | HeLa | 10.0 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antioxidant Activity
The antioxidant properties of thiazolidines are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies suggest that 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione exhibits significant antioxidant activity compared to standard antioxidants such as vitamin C.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione | 78 |
| Vitamin C | 85 |
| Trolox | 80 |
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial potential. Research indicates that 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione | Staphylococcus aureus | 20 |
| 5-(4-methoxyphenyl)-2,4-thiazolidinedione | Staphylococcus aureus | 18 |
| Gentamicin | Staphylococcus aureus | 22 |
The biological activities of thiazolidines are often linked to their ability to interact with various biological targets. For example:
- Anticancer Mechanism : Thiazolidines may induce apoptosis in cancer cells through the modulation of signaling pathways such as the Akt and MAPK pathways.
- Antioxidant Mechanism : The thiazolidine ring can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolidine derivatives:
- Case Study on Anticancer Efficacy : A study involving the administration of 3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione in mice bearing tumor xenografts showed a significant reduction in tumor size compared to controls.
- Case Study on Antimicrobial Properties : Clinical isolates treated with this compound demonstrated reduced viability in vitro, suggesting its potential as a novel antimicrobial agent.
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-14-9-4-2-3-8(7-9)10(13)12-5-6-16-11(12)15/h2-4,7H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHPJHUNZJTLSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCSC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














